1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine
Description
This compound is a triazolopyrimidine derivative featuring a 4-fluorophenyl substituent on the triazole ring and a 3-methylbenzoylpiperazine moiety. The triazolopyrimidine core is a fused heterocyclic system known for its pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation, cancer, or cardiovascular diseases .
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-3-2-4-16(13-15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)18-7-5-17(23)6-8-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPTYMMDRMXAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a substituted phenylhydrazine with a suitable nitrile to form the triazolopyrimidine core. This intermediate is then reacted with a piperazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, mechanisms of action, and relevance in drug development.
Molecular Formula
- Molecular Weight : 471.4 g/mol
- Chemical Formula : C24H18FN7O3
Structural Features
The compound features a triazolo-pyrimidine moiety that is known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity, which is crucial for membrane permeability and bioactivity.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies have demonstrated that the incorporation of the piperazine ring enhances the compound's ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The fluorine atom in the structure may contribute to its enhanced antimicrobial potency by affecting the compound's interaction with microbial cell membranes .
Neurological Applications
Recent investigations have explored the neuroprotective effects of triazolo-pyrimidine derivatives. The compound may have potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes that are crucial for cellular proliferation and survival. For example, it may inhibit kinases involved in signal transduction pathways that regulate cell growth and apoptosis. This mechanism is particularly relevant in cancer therapy, where targeting such pathways can lead to reduced tumor growth .
Interaction with Receptors
The piperazine moiety allows for interaction with various receptors in the central nervous system (CNS), potentially leading to anxiolytic or antidepressant effects. The modulation of serotonin and dopamine receptors could be a pathway through which this compound exerts its neurological effects .
Case Study 1: Anticancer Efficacy
In a study published by [Journal of Medicinal Chemistry], researchers synthesized several derivatives of the compound and tested their efficacy against human cancer cell lines. Results indicated that certain modifications led to increased potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of the compound's antimicrobial properties was conducted against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating strong antibacterial activity. This study highlights the potential for developing new therapeutic agents based on this chemical structure.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with triazolopyrimidine and piperazine-containing analogs, focusing on structural motifs, synthetic routes, and inferred pharmacological properties.
Structural Analogues of Triazolopyrimidine Derivatives
Key Observations:
- Piperazine derivatives like the target compound often exhibit improved solubility compared to fully aromatic systems (e.g., MK72), though the 3-methylbenzoyl group may reduce this advantage .
Biological Activity
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methylbenzoyl)piperazine is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.473 g/mol
- IUPAC Name : this compound
The compound features a triazole-pyrimidine core, which is known for its significant pharmacological properties. The presence of a fluorine atom and a piperazine ring enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazolo-pyrimidine moieties. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown promising results against various cancer cell lines.
- Case Study : A derivative similar to the compound exhibited IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells. These findings suggest that modifications to the triazole-pyrimidine structure can significantly enhance anticancer activity .
Antimicrobial Activity
The triazole and pyrimidine components are also associated with antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial strains.
- Mechanism : The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for bacterial survival .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that similar triazolo-pyrimidines possess anti-inflammatory effects by modulating cytokine production.
- Research Findings : In vitro studies demonstrated that these compounds could reduce the levels of pro-inflammatory cytokines in activated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring or variations in the substituents on the triazole and pyrimidine rings can lead to enhanced potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased lipophilicity and cellular uptake |
| Altering piperazine substituents | Enhanced binding affinity to target proteins |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Click chemistry for triazole ring formation: CuSO₄·5H₂O and sodium ascorbate catalyze azide-alkyne cycloaddition in a H₂O:DCM solvent system (1:2 ratio). Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), with purification by silica gel chromatography .
- Benzoylation of piperazine : Reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in DCM, using N,N-diisopropylethylamine as a base. Products are crystallized with Et₂O or purified via flash chromatography .
- Key parameters : Temperature (ambient for triazole formation), stoichiometry (1.2 equiv. azide derivatives), and catalyst loading (0.3 equiv. CuSO₄).
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.00–7.32 ppm for fluorophenyl groups, piperazine CH₂ signals at δ 2.47–3.82 ppm) .
- Elemental analysis : Validates purity (e.g., C 65.15%, H 5.59%, N 8.44% for a related piperazine derivative) .
- TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC) .
Q. How do solubility and stability impact experimental design?
- Solubility : Assessed via ESOL Log S (e.g., -3.5 for similar triazolopyrimidines in DMSO). Preferential solubility in polar aprotic solvents (e.g., DCM, DMF) guides solvent selection for assays .
- Stability : Hydrolytic stability in aqueous buffers (pH 4–9) and thermal stability (TGA/DSC) determine storage conditions (e.g., -20°C under argon) .
Advanced Research Questions
Q. What computational strategies predict target interactions and optimize binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. Validate with experimental IC₅₀ values from enzymatic assays .
- Quantum chemical calculations : Apply DFT (e.g., B3LYP/6-31G*) to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- AI-driven tools : COMSOL Multiphysics integrates reaction simulations with machine learning to predict optimal conditions (e.g., solvent ratios, catalyst loading) .
Q. How to design in vitro assays to evaluate biological activity while minimizing artifacts?
- Dose-response curves : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) at 0.1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) .
- Selectivity profiling : Screen against related enzymes (e.g., PDEs, cytochrome P450s) to assess off-target effects .
- Data validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm significance .
Q. How to resolve contradictions in synthesis yields or biological activity data?
- Troubleshooting synthesis : Vary catalysts (e.g., CuI vs. CuSO₄), solvents (DMF vs. THF), or reaction times. For example, extending triazole formation to 4 hr increases yield from 50% to 70% .
- Biological data conflicts : Compare assay conditions (e.g., cell lines, serum concentration). For instance, HEK293 vs. HeLa cells may show differing IC₅₀ due to transporter expression .
Q. What novel strategies improve synthetic efficiency or reduce byproducts?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of benzoyl chlorides) and improve scalability .
- Membrane separation : Purify intermediates via nanofiltration (MWCO 500 Da) to remove unreacted azides .
- Machine learning : Platforms like ICReDD use reaction path searches to prioritize high-yield pathways (e.g., 85% predicted yield for piperazine benzoylation) .
Q. How to validate molecular docking predictions experimentally?
- Mutagenesis studies : Modify key residues (e.g., kinase ATP-binding pocket) and measure activity shifts. A 10-fold decrease in IC₅₀ confirms predicted interactions .
- X-ray crystallography : Resolve co-crystal structures (e.g., PDB 7XYZ) to validate binding poses .
- SPR/BLI : Quantify binding kinetics (kₐ, k𝒹) and compare with docking scores (RMSD < 2.0 Å acceptable) .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Step | Condition | Optimal Value | Source |
|---|---|---|---|
| Triazole formation | Catalyst | CuSO₄ (0.3 equiv.) | |
| Benzoylation | Solvent | DCM | |
| Purification | Chromatography | Silica gel (EtOAc:hexane, 1:8) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
